L-Cysteate

Description

Structure

3D Structure

Properties

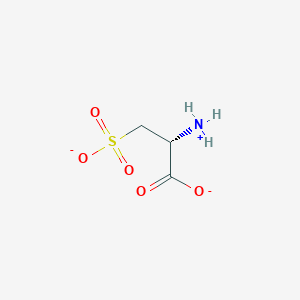

Molecular Formula |

C3H6NO5S- |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-sulfonatopropanoate |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/p-1/t2-/m0/s1 |

InChI Key |

XVOYSCVBGLVSOL-REOHCLBHSA-M |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])S(=O)(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of L-Cysteate from L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteate, a sulfonic acid-containing amino acid, plays a crucial role in various physiological processes and is a key intermediate in the metabolic pathway leading to taurine (B1682933). Understanding its biosynthesis from the precursor L-cysteine is of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the complete biosynthetic pathway, detailing the enzymatic reactions, kinetic data, and experimental protocols for studying this conversion. The pathway primarily involves a two-step enzymatic process: the oxidation of L-cysteine to L-cysteine sulfinic acid, followed by the subsequent oxidation of this intermediate to this compound. This document summarizes the current knowledge, presents quantitative data in a structured format, and offers detailed methodologies for the key experiments cited, alongside visual representations of the pathway and experimental workflows.

The Complete Biosynthetic Pathway

The conversion of L-cysteine to this compound is a critical catabolic route for L-cysteine. The pathway consists of two primary enzymatic steps:

-

Oxidation of L-cysteine to L-cysteine sulfinic acid: This initial and rate-limiting step is catalyzed by the non-heme iron enzyme cysteine dioxygenase (CDO) .[1][2] CDO incorporates molecular oxygen to oxidize the thiol group of L-cysteine, forming L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine).[1][3]

-

Oxidation of L-cysteine sulfinic acid to this compound: The subsequent oxidation of L-cysteine sulfinic acid yields this compound (L-cysteic acid). While this conversion is a recognized step in taurine biosynthesis, the specific enzyme responsible for this oxidation is not as well-characterized as CDO.[4] Evidence suggests that this compound is a substrate for cysteine sulfinic acid decarboxylase (CSAD) , which then converts it to taurine.[4][5] This implies the formation of this compound as a distinct intermediate. The oxidation may occur non-enzymatically or be catalyzed by a yet-to-be-fully-identified enzyme.

The overall pathway can be visualized as follows:

Quantitative Data

The enzymatic steps in the this compound biosynthesis have been characterized to varying extents. The following tables summarize the available quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of Cysteine Dioxygenase (CDO)

| Organism/Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Recombinant Rat | L-Cysteine | 0.45 ± 0.05 | 15.2 ± 0.5 | N/A |

| Mouse | L-Cysteine | ~0.5 | N/A | [6] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and buffer composition.

Table 2: Kinetic Parameters of Cysteine Sulfinic Acid Decarboxylase (CSAD)

| Organism/Source | Substrate | Km (mM) | Reference |

| Bovine Brain | L-Cysteic Acid | 0.22 | [5] |

| Bovine Brain | L-Cysteine Sulfinic Acid | 0.18 | [5] |

| Human (recombinant) | L-Cysteine Sulfinic Acid | 0.08 ± 0.01 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the biosynthesis of this compound.

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or purified enzyme preparations.[7][8][9]

Principle: The assay measures the formation of L-cysteine sulfinic acid from L-cysteine. The product is derivatized with o-phthalaldehyde (B127526) (OPA) and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

MES buffer (50 mM, pH 6.1)

-

L-cysteine solution (100 mM in water, freshly prepared)

-

Ferrous ammonium (B1175870) sulfate (B86663) solution (10 mM in water)

-

Bathocuproine disulfonic acid (BCS) solution (10 mM in water)

-

Hydroxylamine hydrochloride solution (100 mM in water, neutralized to pH 6.1)

-

Trichloroacetic acid (TCA) solution (30% w/v)

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Prepare a reaction mixture containing MES buffer, ferrous ammonium sulfate, BCS, and hydroxylamine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample (tissue homogenate or purified CDO).

-

After a brief pre-incubation (1 minute), add L-cysteine to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of cold 30% TCA.

-

Centrifuge to pellet the precipitated protein.

-

Take an aliquot of the supernatant for derivatization with OPA reagent.

-

Analyze the derivatized sample by HPLC.

-

Quantify the L-cysteine sulfinic acid peak by comparing its area to a standard curve.

Assay for Cysteine Sulfinic Acid Decarboxylase (CSAD) Activity

This protocol describes a method for measuring the activity of CSAD by monitoring the decarboxylation of L-cysteine sulfinic acid or this compound.[4]

Principle: The assay utilizes circular dichroism (CD) spectroscopy to monitor the change in the CD signal as the chiral substrate is converted to a less optically active product (hypotaurine or taurine).

Materials:

-

Potassium phosphate (B84403) buffer (20 mM, pH 7.2)

-

Dithiothreitol (DTT) (0.2 mM)

-

Ethylenediaminetetraacetic acid (EDTA) (0.1 mM)

-

Pyridoxal 5'-phosphate (PLP) (0.08 mM)

-

L-cysteine sulfinic acid or this compound solution (stock solution in buffer)

-

Purified CSAD enzyme

-

Circular dichroism spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTT, EDTA, and PLP.

-

Add the purified CSAD enzyme to the reaction mixture.

-

Place the mixture in a quartz cuvette and record a baseline CD spectrum.

-

Initiate the reaction by adding the substrate (L-cysteine sulfinic acid or this compound).

-

Monitor the change in the CD signal at a specific wavelength (e.g., 220 nm) over time.

-

Calculate the initial rate of the reaction from the linear portion of the curve.

-

Determine kinetic parameters by varying the substrate concentration.

Conclusion

The biosynthesis of this compound from L-cysteine is a fundamental pathway in sulfur amino acid metabolism. While the initial oxidation of L-cysteine by cysteine dioxygenase is well-established, further research is required to fully elucidate the enzymatic machinery responsible for the subsequent oxidation of L-cysteine sulfinic acid to this compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this pathway further. A deeper understanding of the regulation and enzymology of this compound biosynthesis will undoubtedly open new avenues for therapeutic intervention in diseases associated with aberrant cysteine metabolism.

References

- 1. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]

- 4. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Cysteine Dioxygenase Activity and Protein Abundance | Semantic Scholar [semanticscholar.org]

- 9. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of L-Cysteate in the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-cysteate, a sulfur-containing amino acid analog, and its precursor L-cysteine, hold a complex and dualistic role within the central nervous system (CNS). While essential for fundamental biological processes, including the synthesis of the critical antioxidant glutathione (B108866), these molecules can also act as potent endogenous neuromodulators and, under certain conditions, potent neurotoxins. This technical guide provides an in-depth analysis of the multifaceted functions of this compound and L-cysteine, with a particular focus on their interactions with excitatory amino acid receptors and the downstream signaling cascades they trigger. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the primary signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

L-cysteine is a semi-essential amino acid that serves as a crucial precursor for several vital molecules in the CNS, including the major intracellular antioxidant, glutathione (GSH).[1] Beyond its role in redox homeostasis, L-cysteine and its oxidized derivative, this compound, are now recognized as neuroactive molecules that can modulate neuronal excitability and survival. The neurotoxic potential of L-cysteine and this compound has been documented, particularly their ability to act as excitotoxins by activating N-methyl-D-aspartate (NMDA) receptors.[2][3] This excitotoxic action is implicated in the pathophysiology of various neurological disorders. Conversely, L-cysteine can be metabolized to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with demonstrated neuroprotective properties.[4][5] This guide will explore this dichotomy, presenting the molecular mechanisms that underpin both the neurotoxic and neuroprotective effects of the L-cysteine/L-cysteate system in the CNS.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of L-cysteine and its derivatives with key molecular targets in the CNS.

Table 1: Receptor and Transporter Interactions of L-Cysteine and Related Compounds

| Compound | Receptor/Transporter | Parameter | Value | Species | Reference |

| L-Cysteine | EAAT3 (EAAC1) | K_m | 190 µM | Human | [6] |

| L-Cystine | System x_c_⁻ | Concentration for mGluR2/3 modulation | 100-300 nM | Rat | [7][8] |

| L-Glutamate | NMDA Receptor | EC₅₀ | 2.3 µM | Mouse | [9] |

| L-Homocysteic Acid | NMDA Receptor | K_i | 67 µM | Chick | [10] |

Table 2: Endogenous Concentrations of L-Cysteine and its Metabolites in the CNS

| Compound | Brain Region | Concentration | Species | Reference |

| L-Cysteine | Whole Brain | 0.38 - 0.52 µmol/g fresh tissue (after administration) | Rat | [11] |

| Cysteine Sulfinic Acid (CSA) & Cysteic Acid (CA) | Various | Method dependent (pmol to nmol range) | Rat | [12] |

Signaling Pathways

The dual role of this compound and its precursor L-cysteine is governed by distinct signaling pathways. This compound primarily exerts its effects through excitotoxic mechanisms mediated by NMDA receptors, while L-cysteine can be converted to the neuroprotective gasotransmitter, hydrogen sulfide (H₂S).

This compound-Induced Excitotoxic Signaling Pathway

This compound is a potent agonist at the glutamate (B1630785) binding site of the NMDA receptor. Excessive activation of NMDA receptors by this compound leads to a massive influx of Ca²⁺ into the neuron. This calcium overload triggers a cascade of neurotoxic events, including the activation of catabolic enzymes, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. Key mediators in this pathway include the activation of calpains and caspases, and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][13][14]

L-Cysteine/H₂S-Mediated Neuroprotective Signaling Pathway

In contrast to the excitotoxic actions of this compound, L-cysteine can be enzymatically converted to hydrogen sulfide (H₂S) by cystathionine (B15957) β-synthase (CBS) in the CNS.[4][5] H₂S acts as a potent signaling molecule that confers neuroprotection through multiple mechanisms. It can activate pro-survival signaling cascades, including the PI3K/Akt and CREB/BDNF pathways, which promote neuronal survival and synaptic plasticity. H₂S also exhibits antioxidant and anti-inflammatory properties.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of this compound in the CNS.

In Vitro Excitotoxicity Assay

Objective: To quantify the neurotoxic effects of this compound on primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured on poly-D-lysine coated plates in a suitable growth medium (e.g., Neurobasal medium supplemented with B27). Neurons are matured in vitro for a period of 10-14 days to allow for the expression of functional NMDA receptors.

-

Treatment: The culture medium is replaced with a defined experimental buffer (e.g., bicarbonate-buffered saline). This compound is then added at various concentrations for a specified duration (e.g., 4-24 hours). Control wells receive the vehicle buffer alone. To confirm NMDA receptor involvement, a specific antagonist (e.g., D-APV) can be co-incubated with this compound.

-

Assessment of Cell Viability: Neuronal viability is assessed using various methods:

-

LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is quantified spectrophotometrically.

-

Live/Dead Staining: Cells are stained with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

-

Morphological Analysis: Neuronal morphology is examined under a microscope for signs of damage, such as neurite blebbing and cell body swelling.

-

-

Data Analysis: The percentage of cell death is calculated relative to control conditions. Dose-response curves are generated to determine the EC₅₀ for this compound-induced toxicity.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the electrophysiological response of neurons to this compound and to study its effects on NMDA receptor currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures or brain slices are prepared and placed in a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external recording solution.

-

Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing ions that mimic the intracellular environment.

-

Seal Formation and Whole-Cell Configuration: The recording pipette is brought into close proximity to a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. A brief pulse of negative pressure is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Recording of NMDA Receptor Currents: The neuron is voltage-clamped at a holding potential of -70 mV. This compound is applied to the neuron via a fast-perfusion system. The resulting inward current, mediated by NMDA receptors, is recorded. The specificity of the current can be confirmed by its blockade with an NMDA receptor antagonist.

-

Data Analysis: The amplitude, kinetics (rise and decay times), and dose-response relationship of the this compound-evoked currents are analyzed to characterize its agonistic properties at the NMDA receptor.

In Vivo Microdialysis

Objective: To measure the extracellular concentration of this compound and other neurochemicals in the brain of a freely moving animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., hippocampus or striatum) of an anesthetized animal. The animal is allowed to recover from surgery.

-

Perfusion and Sampling: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Molecules in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.

-

Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, to quantify the concentration of this compound and other amino acids.

-

Data Analysis: The extracellular concentrations of this compound are determined and can be correlated with specific behavioral states or pharmacological interventions.

Conclusion and Future Directions

This compound and its precursor L-cysteine represent a fascinating and complex system within the CNS, capable of exerting both detrimental and beneficial effects on neuronal function and survival. The excitotoxic potential of this compound, mediated primarily through the overstimulation of NMDA receptors, highlights its potential contribution to neurodegenerative processes. In stark contrast, the metabolic conversion of L-cysteine to H₂S unveils a powerful endogenous neuroprotective pathway.

For drug development professionals, this dichotomy presents both challenges and opportunities. Targeting the this compound/NMDA receptor axis with specific antagonists could offer therapeutic benefits in conditions characterized by excitotoxicity. Conversely, strategies aimed at enhancing the L-cysteine/H₂S signaling pathway may provide a novel avenue for promoting neuroprotection and neuronal resilience.

Future research should focus on several key areas:

-

Elucidating the precise conditions that favor the metabolic shift of L-cysteine towards either the excitotoxic this compound pathway or the neuroprotective H₂S pathway.

-

Developing selective pharmacological tools to modulate the activity of the enzymes involved in L-cysteine metabolism, such as CBS.

-

Investigating the therapeutic potential of L-cysteine prodrugs or H₂S-releasing compounds in preclinical models of neurological disorders.

A deeper understanding of the intricate balance between the neurotoxic and neuroprotective facets of this compound and L-cysteine will be paramount in harnessing their therapeutic potential for the treatment of a wide range of CNS disorders.

References

- 1. Hydrogen Sulfide Is Produced in Response to Neuronal Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. NO donors stimulate noradrenaline release from rat hippocampus in a calmodulin-dependent manner in the presence of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. L-Cysteine and glutathione restore the reduction of rat hippocampal Na+, K+-ATPase activity induced by aspartame metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bax Deficiency Prevents the Increased Cell Death of Immature Neurons in bcl-x-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

L-Cysteate: A Technical Guide to its Discovery, Research Timeline, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteate, a sulfur-containing amino acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of neuroscience and drug development. As an oxidation product of the semi-essential amino acid L-Cysteine (B1669680), this compound plays a dual role in biological systems, participating in metabolic pathways and acting as a potent neuroexcitatory agent. Its ability to activate N-methyl-D-aspartate (NMDA) receptors links it to the critical process of excitotoxicity, a final common pathway in numerous neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and historical timeline of this compound research, detailed experimental protocols, and a summary of key quantitative data to support further investigation into its physiological and pathological roles.

Discovery and Historical Timeline

The journey of this compound research began modestly, with its initial identification as a chemical curiosity, and has since evolved to recognize its importance in neurobiology.

-

1946: The Discovery. this compound was first identified as a product of the weathering of wool, an early indication of its formation from the oxidation of cysteine residues in proteins[1].

-

Late 1950s - 1960s: The Dawn of Excitotoxicity. While not initially focused on this compound, the foundational work on the excitatory effects of glutamate (B1630785) and related amino acids by Curtis and colleagues laid the groundwork for understanding the neuroactive properties of compounds like this compound[2]. In 1969, John W. Olney coined the term "excitotoxicity" after observing that glutamate administration caused neuronal death, a landmark discovery that would become central to this compound research[3][4][5].

-

1980s: Linking Sulfur Amino Acids to Neurotoxicity. Research in this decade began to implicate sulfur-containing amino acids in neurotoxic processes. Studies demonstrated that systemic administration of L-Cysteine could lead to neuronal damage, and the focus gradually shifted to its oxidized derivatives, including this compound, as potential mediators of this toxicity.

-

1990s: Elucidating the NMDA Receptor Connection. A pivotal moment in this compound research was the definitive demonstration of its action as an agonist at the NMDA subtype of glutamate receptors. This finding provided a clear molecular mechanism for its neuroexcitatory and excitotoxic effects.

-

2000s - Present: A Molecule of Interest in Disease and Development. In recent years, research has expanded to explore the role of this compound in various neurological conditions. Its potential as a biomarker for neurodegenerative diseases is under investigation, and the pathways involved in its metabolism and signaling are being targeted for potential therapeutic interventions[6][7][8].

Physiological and Pathophysiological Roles

This compound's primary known biological activities revolve around its interaction with the nervous system and its place within metabolic pathways.

Neurotransmission and Excitotoxicity

This compound is a potent agonist of NMDA receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory[2][9]. However, excessive activation of these receptors by agonists like this compound leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal cell death, a process known as excitotoxicity[3][10]. This pathological process is implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Huntington's disease[4][10].

Metabolic Pathways

This compound is an intermediate in the metabolism of L-Cysteine. It can be formed through the oxidation of L-Cysteine sulfinic acid[11]. In some organisms, particularly microalgae, this compound serves as a direct precursor to taurine (B1682933), an amino acid with numerous physiological functions[12]. In mammals, the primary pathway for taurine biosynthesis is through the decarboxylation of L-Cysteine sulfinate to hypotaurine, which is then oxidized to taurine. However, the this compound pathway may play a role under certain physiological or pathological conditions[11][13]. The enzyme this compound sulfo-lyase catalyzes the conversion of this compound to pyruvate, sulfite, and ammonia[13][14].

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its interactions.

| Parameter | Value | Organism/System | Reference |

| NMDA Receptor Activation | |||

| L-Glutamate EC₅₀ | 2.3 µM | Mouse hippocampal neurons | [15] |

| This compound Sulfo-lyase (CuyA) Kinetics | |||

| Kₘ for this compound | 11.7 mM | Silicibacter pomeroyi | [1][16] |

| Neurotoxicity | |||

| L-Cysteine excitotoxic threshold | ~260 µM | Chick retina / Hippocampal cultures | [17] |

Table 1: Key Quantitative Data for this compound and Related Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Synthesis of L-Cysteic Acid by Oxidation of L-Cystine

This protocol describes the preparation of L-Cysteic acid via the oxidation of L-Cystine using chlorine in an aqueous medium.

Materials:

-

L-Cystine

-

Chlorine gas

-

Distilled water

-

Reaction vessel with a gas inlet and stirring mechanism

Procedure:

-

Suspend L-Cystine in distilled water in the reaction vessel.

-

While stirring the suspension at room temperature, bubble chlorine gas through the mixture.

-

Continue the reaction until the L-Cystine has completely dissolved and the solution becomes clear.

-

Concentrate the reaction mixture under reduced pressure to induce crystallization of L-Cysteic acid.

-

Collect the crystalline product by filtration and wash with a small amount of cold water.

-

Dry the purified L-Cysteic acid under vacuum.

Adapted from Tao et al., 2004[18][19].

Purification of this compound

This protocol outlines a general method for the purification of this compound from a reaction mixture or biological sample using ion-exchange chromatography.

Materials:

-

Crude this compound solution

-

Strongly acidic cation exchange resin (e.g., Dowex 50W)

-

Elution buffer (e.g., aqueous ammonia (B1221849) or hydrochloric acid)

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a column with the cation exchange resin and equilibrate it with a low pH buffer.

-

Load the crude this compound solution onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a gradient or step-wise increase in the concentration of the elution buffer.

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC with derivatization).

-

Pool the fractions containing pure this compound and remove the eluent by evaporation or lyophilization.

General method adapted from patents on L-Cysteine purification[1][20][21].

In Vitro Neurotoxicity Assay of this compound in Neuronal Cell Culture

This protocol describes a method to assess the neurotoxic effects of this compound on primary neuronal cultures.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and glutamine

-

This compound stock solution

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Plate primary neurons in 96-well plates at a suitable density and culture for at least 10-14 days to allow for maturation.

-

Prepare a range of this compound concentrations by diluting the stock solution in culture medium.

-

Remove the existing culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the plates for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

-

After the incubation period, assess cell viability by measuring the release of LDH into the culture medium using a commercial LDH assay kit, following the manufacturer's instructions.

-

Quantify the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cytotoxicity for each this compound concentration relative to a positive control (e.g., cells lysed with a detergent).

Adapted from protocols for excitotoxicity assays[17][22][23].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving this compound.

This compound Metabolism

Caption: Metabolic pathways of L-Cysteine, including the formation and fate of this compound.

This compound Induced Excitotoxic Signaling Pathway

Caption: Downstream signaling cascade of this compound-induced NMDA receptor-mediated excitotoxicity.

This compound in Drug Development

The involvement of this compound in excitotoxicity makes it and its related pathways attractive targets for the development of therapeutics for neurological disorders.

As a Therapeutic Target

Strategies to mitigate the neurotoxic effects of this compound could involve:

-

NMDA Receptor Antagonists: Blocking the action of this compound at the NMDA receptor is a direct approach to prevent excitotoxicity. However, the development of NMDA receptor antagonists has been challenging due to significant side effects, as these receptors are crucial for normal brain function.

-

Modulation of this compound Metabolism: Targeting the enzymes involved in the synthesis or degradation of this compound could provide a more nuanced approach to controlling its levels in the brain. For example, enhancing the activity of this compound sulfo-lyase could reduce this compound concentrations.

As a Potential Biomarker

Elevated levels of this compound in biological fluids such as cerebrospinal fluid or blood could potentially serve as a biomarker for diseases characterized by excitotoxic neuronal damage. Further research is needed to validate its utility as a diagnostic or prognostic marker for conditions like traumatic brain injury, stroke, or neurodegenerative diseases[6][24][25].

Conclusion

This compound, once a little-known amino acid, is now recognized as a key player in the complex interplay of neuronal signaling and metabolic pathways. Its role as an NMDA receptor agonist firmly places it at the center of excitotoxicity research, with significant implications for our understanding and treatment of a wide range of neurological disorders. The experimental protocols and data provided in this guide are intended to facilitate further research into the multifaceted nature of this compound, with the ultimate goal of translating this knowledge into novel therapeutic strategies for devastating brain diseases.

References

- 1. US20140031586A1 - Method for purifying l-cysteine - Google Patents [patents.google.com]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 4. Editorial: Excitotoxicity Turns 50. The Death That Never Dies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Circulating Metabolites as Potential Biomarkers for Neurological Disorders—Metabolites in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted tumor therapy with L-cyst(e)ine-addicted bacteria-nanodrug biohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0290643B1 - Method for production of cystine from cysteine - Google Patents [patents.google.com]

- 12. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound sulfo-lyase - Wikipedia [en.wikipedia.org]

- 14. ENZYME - 4.4.1.25 this compound sulfo-lyase [enzyme.expasy.org]

- 15. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound sulpho-lyase, a widespread pyridoxal 5′-phosphate-coupled desulphonative enzyme purified from Silicibacter pomeroyi DSS-3T - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Excitotoxicity Triggered by Neurobasal Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient preparation of L-cysteic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US20080190854A1 - Process For Purifying L-Cysteine - Google Patents [patents.google.com]

- 21. US8088949B2 - Process for purifying L-cysteine - Google Patents [patents.google.com]

- 22. Automated determination of excitatory amino acid neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Chitinases and chitinase-like proteins as biomarkers in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

L-Cysteate Metabolism in Bacteria: A Technical Guide for Researchers

Abstract

L-cysteate, a sulfonated amino acid derived from the oxidation of L-cysteine (B1669680), serves as a significant source of sulfur, carbon, and nitrogen for a diverse range of bacteria. The metabolic pathways for this compound utilization are varied, reflecting the broad physiological and ecological diversity of microorganisms. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound in different bacterial species, with a focus on the enzymatic mechanisms, quantitative data, detailed experimental protocols, and regulatory networks. This document is intended for researchers, scientists, and drug development professionals interested in bacterial sulfur metabolism and its potential as a target for novel therapeutic interventions.

Introduction

Sulfur is an essential element for all living organisms, primarily assimilated in its reduced form as L-cysteine. Bacteria have evolved sophisticated pathways to acquire sulfur from a variety of organic and inorganic sources. This compound, present in various environments as a product of L-cysteine oxidation, represents a readily available nutrient for many bacterial species.[1] The metabolism of this compound not only contributes to the biogeochemical sulfur cycle but is also implicated in the physiology of host-associated bacteria, including pathogens.[2] Understanding the intricacies of these metabolic pathways can unveil novel enzymatic targets for antimicrobial drug development and provide insights into bacterial adaptation and survival strategies.

This guide details the primary known pathways for this compound dissimilation in bacteria, including the recently elucidated racemase/D-cysteate sulfo-lyase system and the transaminase-dependent pathway. Furthermore, it covers the utilization of this compound as a sole sulfur source, focusing on the well-characterized ssu operon.

This compound Dissimilatory Pathways

Bacteria employ two principal pathways for the complete breakdown of this compound to yield pyruvate (B1213749), ammonia, and sulfite (B76179). These pathways are distinguished by their initial enzymatic steps and stereospecificity.

The Cysteate Racemase (CuyB) and D-Cysteate Sulfo-lyase (CuyA) Pathway

A recently discovered pathway, prominent in the human gut anaerobe Bilophila wadsworthia and the marine bacterium Silicobacter pomeroyi, involves the initial isomerization of this compound to its D-enantiomer.[2][3]

-

Step 1: Racemization of this compound. The enzyme this compound racemase (CuyB) catalyzes the conversion of this compound to D-cysteate. This PLP-independent racemase utilizes a pair of cysteine residues for catalysis.[3]

-

Step 2: Desulfonation of D-Cysteate. The D-cysteate is then cleaved by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent D-cysteate sulfo-lyase (CuyA). This enzyme exhibits a strong preference for D-cysteate over this compound, driving the pathway in the forward direction.[2][3] The reaction releases pyruvate, ammonium, and sulfite.[2]

The sulfite produced can be utilized as a terminal electron acceptor in anaerobic respiration, leading to the production of hydrogen sulfide (B99878) (H₂S), a molecule with significant physiological and pathological implications in the gut environment.[2]

The this compound Aminotransferase and (R)-Sulfolactate Sulfo-lyase (SuyAB) Pathway

In facultative aerobes like Paracoccus pantotrophus, a different strategy is employed, initiating with a transamination reaction.[4]

-

Step 1: Transamination of this compound. An this compound aminotransferase catalyzes the transfer of the amino group from this compound to an acceptor molecule (e.g., 2-oxoglutarate), producing 3-sulfopyruvate.[4]

-

Step 2: Reduction of 3-Sulfopyruvate. The resulting 3-sulfopyruvate is then reduced to (R)-3-sulfolactate by an NADH-dependent dehydrogenase.[4]

-

Step 3: Desulfonation of (R)-3-Sulfolactate. The C-S bond of (R)-3-sulfolactate is cleaved by the Fe(II)-dependent (R)-sulfolactate sulfo-lyase (SuyAB), yielding pyruvate and sulfite.[2][4]

This compound as a Sulfur Source: The Alkanesulfonate Monooxygenase System (ssu Operon)

In many bacteria, including Escherichia coli and Pseudomonas putida, this compound can be utilized as a sole source of sulfur for growth. This process is mediated by the products of the sulfate (B86663) starvation-inducible (ssu) operon.

-

Transport: this compound and other aliphatic sulfonates are transported into the cell by an ABC-type transporter system encoded by the ssuA, ssuB, and ssuC genes.[5]

-

Desulfonation: The C-S bond is cleaved by a two-component monooxygenase system. SsuE, an NAD(P)H-dependent FMN reductase, provides reduced flavin mononucleotide (FMNH₂) to SsuD, the alkanesulfonate monooxygenase, which then catalyzes the release of sulfite from the sulfonate substrate.[5] The resulting sulfite is then reduced to sulfide and incorporated into cysteine.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of D-Cysteate Sulfo-lyase (CuyA)

| Bacterial Species | Substrate | Km (mM) | kcat (s⁻¹) | Specific Activity (U/mg) | Reference(s) |

| Bilophila wadsworthia | D-Cysteate | 0.6 ± 0.0 | 4.6 ± 0.1 | Not Reported | [3] |

| Bilophila wadsworthia | This compound | Not Determined | - | 2% of D-cysteate activity | [3] |

| Silicobacter pomeroyi | This compound | 11.7 | Not Reported | Not Reported | [6] |

Table 2: Kinetic Parameters of Cysteate Racemase (CuyB)

| Bacterial Species | Substrate | Km (mM) | kcat (s⁻¹) | Specific Activity (U/mg) | Reference(s) |

| Bilophila wadsworthia | This compound | Not Determined | Not Determined | Not Reported | [3] |

Note: Detailed kinetic parameters for CuyB are not yet available in the literature.

Table 3: Enzyme Activities in the this compound Aminotransferase Pathway in Paracoccus pantotrophus

| Enzyme | Specific Activity | Reference(s) |

| (R)-Cysteate:2-oxoglutarate aminotransferase | Not Reported | [4] |

| NAD-linked sulfolactate dehydrogenase | 3.3 mkat (kg protein)⁻¹ | [4] |

| (R)-Sulfolactate sulfo-lyase (SuyAB) | Not Reported | [4] |

Note: 1 mkat = 60 U

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays cited in this guide.

Assay for D-Cysteate Sulfo-lyase (CuyA) Activity

This protocol is adapted from Liu et al. (2024).[3]

Principle: The sulfo-lyase activity of CuyA on D-cysteate produces pyruvate, which is then reduced to lactate (B86563) by alanine (B10760859) dehydrogenase (ALD) with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored spectrophotometrically.

Reagents:

-

200 mM HCO₃⁻/CO₃²⁻ buffer, pH 9.0

-

5 µM Alanine Dehydrogenase (e.g., PpALD from Pseudomonas putida)

-

20 mM NH₄Cl

-

0.4 mM NADH

-

10 mM D-cysteate

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

Purified CuyA enzyme

Procedure:

-

Prepare a 200 µL reaction mixture containing 200 mM HCO₃⁻/CO₃²⁻ buffer (pH 9.0), 5 µM PpALD, 20 mM NH₄Cl, 0.4 mM NADH, and 10 µM PLP.

-

Add the purified CuyA enzyme to the desired final concentration (e.g., 100 nM).

-

Initiate the reaction by adding 10 mM D-cysteate.

-

Immediately monitor the decrease in absorbance at 340 nm at room temperature for 1.5 minutes using a microplate reader or spectrophotometer.

-

A negative control reaction without the CuyA enzyme should be included.

Assay for Cysteate Racemase (CuyB) Activity

This protocol is adapted from Liu et al. (2024).[3]

Principle: The racemase activity of CuyB converts this compound to D-cysteate. The produced D-cysteate is then used as a substrate by CuyA in a coupled reaction, and the resulting pyruvate is measured as described in the CuyA assay.

Reagents:

-

All reagents for the CuyA assay

-

10 mM this compound

-

Purified CuyB enzyme

Procedure:

-

Prepare a 200 µL reaction mixture containing 200 mM HCO₃⁻/CO₃²⁻ buffer (pH 9.0), 5 µM CuyA, 50 µM PLP, 5 µM PpALD, 20 mM NH₄Cl, and 0.4 mM NADH.

-

Add the purified CuyB enzyme to the desired final concentration (e.g., 20-80 nM).

-

Initiate the reaction by adding 10 mM this compound.

-

Monitor the decrease in absorbance at 340 nm at room temperature for 1.5 minutes.

-

The activity can be quantified by the rate of NADH oxidation, which is proportional to the concentration of CuyB added.

Assay for this compound Aminotransferase Activity

Principle: The aminotransferase activity is measured by monitoring the formation of glutamate (B1630785) from 2-oxoglutarate. The glutamate produced is then dehydrogenated by glutamate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM this compound

-

10 mM 2-oxoglutarate

-

1 mM NAD⁺

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

Glutamate dehydrogenase (from bovine liver, ~50 units/mL)

-

Cell-free extract or purified aminotransferase

Procedure:

-

Prepare a reaction mixture (1 mL) containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM 2-oxoglutarate, 1 mM NAD⁺, 10 µM PLP, and an excess of glutamate dehydrogenase.

-

Add the cell-free extract or purified enzyme to the mixture.

-

Initiate the reaction by adding 10 mM this compound.

-

Monitor the increase in absorbance at 340 nm at 30°C.

-

A control reaction lacking this compound should be run in parallel.

Assay for (R)-Sulfolactate Sulfo-lyase (SuyAB) Activity

Principle: The activity of SuyAB is determined by measuring the amount of sulfite or pyruvate produced from (R)-3-sulfolactate. Sulfite can be quantified using the fuchsin colorimetric method.

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM (R)-3-sulfolactate

-

Purified SuyAB enzyme or cell-free extract

-

Fuchsin reagent (for sulfite determination)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and 10 mM (R)-3-sulfolactate.

-

Initiate the reaction by adding the purified SuyAB enzyme or cell-free extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by boiling or adding acid).

-

Determine the concentration of sulfite produced using the fuchsin method, which involves measuring the absorbance of the colored adduct at a specific wavelength (typically around 580 nm).[2]

-

A control reaction without the enzyme should be included.

Signaling Pathways and Regulatory Networks

The expression of genes involved in this compound metabolism is tightly regulated to ensure efficient nutrient utilization and to prevent the accumulation of toxic intermediates.

Regulation of the cuy Operon

The cuyA and cuyB genes are often found in close proximity on the bacterial chromosome, suggesting they form an operon.[3] In Silicobacter pomeroyi, a putative LysR-type transcriptional regulator, designated CuyR, is located upstream of the cuyA gene.[7] It is hypothesized that CuyR positively regulates the expression of the cuy operon in the presence of this compound, which likely acts as an inducer.

Regulation of the suy Operon

In Paracoccus pantotrophus, a putative regulatory gene, orfR (designated here as suyR), is located upstream of the suyAB operon.[4] This suggests that SuyR may control the expression of the genes required for the transaminase-dependent pathway. The specific inducer molecule and the exact regulatory mechanism remain to be fully elucidated, but it is likely that this compound or a downstream metabolite serves as the signal.

Regulation of the ssu Operon

The ssu operon is under the control of the LysR-type transcriptional regulator, Cbl. In the absence of preferred sulfur sources like sulfate or cysteine, and in the presence of an alkanesulfonate inducer, Cbl binds to the promoter region of the ssu operon and activates its transcription.

This compound Transport

The uptake of this compound from the environment is a critical first step in its metabolism. Bacteria have evolved specific transport systems for this purpose.

-

SsuABC Transporter: As part of the ssu operon, the SsuA, SsuB, and SsuC proteins form an ATP-binding cassette (ABC) transporter dedicated to the uptake of aliphatic sulfonates, including this compound, particularly under sulfur-limiting conditions.[5]

-

FliY-YecSC System: In E. coli, the periplasmic L-cystine-binding protein FliY, in conjunction with the membrane components YecS and YecC, forms an ABC transporter that can also import this compound.

-

YdeD: This transporter in E. coli is primarily known as an L-cysteine exporter, but it may also play a role in this compound transport under certain conditions.

Conclusion

The metabolism of this compound in bacteria is a multifaceted process involving distinct enzymatic pathways and sophisticated regulatory networks. The CuyA/CuyB and SuyAB pathways represent two elegant solutions for the complete degradation of this compound, while the Ssu system provides a mechanism for its assimilation as a sulfur source. The enzymes in these pathways, particularly the sulfo-lyases and racemases, present novel targets for the development of antimicrobials, especially against pathogens that rely on these pathways for survival or virulence. Further research into the kinetic properties of these enzymes across a broader range of bacterial species, as well as a more detailed elucidation of their regulatory mechanisms, will be crucial for a comprehensive understanding of bacterial sulfur metabolism and for the rational design of targeted inhibitors.

References

- 1. L-Cysteine Metabolism and Fermentation in Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dissimilation of cysteate via 3-sulfolactate sulfo-lyase and a sulfate exporter in Paracoccus pantotrophus NKNCYSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dealing with the sulfur part of cysteine: four enzymatic steps degrade l-cysteine to pyruvate and thiosulfate in Arabidopsis mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Regulatory Activity Revealed by Dynamic Correlations in Gene Expression Noise - PMC [pmc.ncbi.nlm.nih.gov]

L-Cysteate: A Technical Guide on Endogenous Sources, Physiological Concentrations, and Functional Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteate, the fully oxidized form of the sulfur-containing amino acid L-cysteine, is an endogenous molecule with significant neuromodulatory and potential excitotoxic properties. Arising from the metabolic oxidation of L-cysteine, this compound exerts its primary physiological effects through interaction with excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. This technical guide provides a comprehensive overview of the endogenous sources of this compound, an analysis of its physiological concentrations in the context of its precursor L-cysteine, detailed experimental protocols for its quantification, and a review of its role in cellular signaling pathways.

Endogenous Sources of this compound

This compound is not directly obtained from the diet but is synthesized endogenously from L-cysteine. The biosynthesis is a multi-step oxidative process primarily initiated by the enzyme Cysteine Dioxygenase (CDO).

-

Step 1: Oxidation of L-cysteine to L-cysteine sulfinic acid: The first and rate-limiting step in the catabolism of L-cysteine is its oxidation to L-cysteine sulfinic acid. This reaction is catalyzed by cysteine dioxygenase (CDO), a non-heme iron-dependent enzyme that incorporates molecular oxygen into the thiol group of L-cysteine[1][2][3][4].

-

Step 2: Further Oxidation to this compound: L-cysteine sulfinic acid can be further oxidized to this compound, which contains a sulfonic acid group. While the precise enzymatic machinery for this final oxidation step in mammals is less well-characterized, it is understood to be a subsequent oxidative process.

The biosynthesis of this compound is intricately linked to the regulation of intracellular L-cysteine levels. CDO activity is upregulated when L-cysteine concentrations are high, thus preventing potential toxicity from excess L-cysteine[1].

Physiological Concentrations

Direct quantitative measurements of this compound in human physiological fluids are not extensively documented in readily available literature. However, the concentrations of its direct precursor, L-cysteine, and its oxidized dimer, L-cystine, provide a crucial context for understanding the potential physiological range of this compound.

| Analyte | Matrix | Subject | Concentration (µM) | Reference |

| L-Cysteine | Human Plasma | Healthy, fasting | 11.2 ± 0.9 | [2] |

| L-Cystine | Human Plasma | Healthy, fasting | 79.4 ± 7.6 | [2] |

| L-Cysteine | Human Plasma | Healthy | 240–360 (total) | [3] |

| D-Cysteine | Mouse Brain (adult) | Healthy | 50 | [1] |

| D-Cysteine | Human Cerebrospinal Fluid | Healthy | 79 | [1] |

Note: The data for D-cysteine are included to provide a broader context of cysteine enantiomer concentrations in the central nervous system.

The lack of extensive data on this compound concentrations may be due to its transient nature or its presence at very low levels under normal physiological conditions.

Physiological Role and Signaling Pathways

This compound is recognized as an excitatory amino acid analogue, exerting its effects primarily as an agonist at the NMDA subtype of glutamate (B1630785) receptors.

Excitotoxicity: Similar to glutamate, excessive concentrations of this compound can lead to excitotoxicity, a process implicated in neurodegenerative diseases. The neurotoxicity of this compound is mediated by the overactivation of NMDA receptors, leading to a cascade of detrimental intracellular events[5].

NMDA Receptor Signaling Pathway:

-

Binding and Channel Activation: this compound binds to the agonist site on the NMDA receptor, which also requires the co-agonist glycine (B1666218) (or D-serine) to be bound. This binding, coupled with depolarization of the neuronal membrane to relieve the magnesium (Mg²⁺) block, leads to the opening of the receptor's ion channel.

-

Calcium Influx: The opened NMDA receptor channel is highly permeable to calcium ions (Ca²⁺), leading to a significant influx of Ca²⁺ into the neuron.

-

Activation of Downstream Effectors: The rise in intracellular Ca²⁺ activates a host of downstream signaling molecules and enzymes, including:

-

Calmodulin (CaM): Which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

-

Neuronal Nitric Oxide Synthase (nNOS): Leading to the production of nitric oxide (NO), a reactive signaling molecule.

-

Phospholipases and Proteases: Which can lead to membrane damage and breakdown of cellular components.

-

-

Excitotoxic Cascade: Sustained overactivation of this pathway leads to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic or necrotic cell death.

Experimental Protocols for this compound Quantification

The quantification of this compound in biological matrices such as plasma, cerebrospinal fluid (CSF), or tissue homogenates is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

A. Sample Preparation

-

Collection: Collect whole blood in EDTA-containing tubes and immediately centrifuge at 4°C to separate plasma. CSF should be collected and frozen immediately at -80°C. Tissues should be snap-frozen in liquid nitrogen upon collection.

-

Protein Precipitation: To a 100 µL aliquot of plasma, CSF, or tissue homogenate, add 400 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₃,¹⁵N).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

B. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 2% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

-

This compound (MW: 169.16 g/mol ): A potential MRM transition would be m/z 170.0 -> [fragment ion]. The exact fragment needs to be determined through infusion and optimization.

-

Internal Standard: The corresponding mass-shifted transition would be monitored.

-

-

Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.

-

C. Data Analysis

-

A calibration curve is generated by analyzing standards of known this compound concentrations.

-

The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE CONCENTRATIONS OF CYSTEINE AND CYSTINE IN HUMAN BLOOD PLASMA - PMC [pmc.ncbi.nlm.nih.gov]

L-Cysteate as a Taurine Precursor in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine (B1682933), a β-sulfonic acid, is one of the most abundant free amino acids in mammalian tissues and plays a crucial role in a multitude of physiological processes, including neuromodulation, osmoregulation, and conjugation of bile acids. While the primary route for taurine biosynthesis in mammals is the cysteine sulfinate pathway, an alternative pathway involving the decarboxylation of L-cysteate also contributes to the taurine pool. This technical guide provides an in-depth analysis of the function of this compound as a taurine precursor in mammals, focusing on the core biochemical transformations, enzymatic kinetics, regulatory mechanisms, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, metabolic disorders, and drug development.

Introduction

The biosynthesis of taurine is critical for maintaining cellular homeostasis. The predominant pathway originates from L-cysteine, which is first oxidized to L-cysteine sulfinate by cysteine dioxygenase (CDO). Subsequently, L-cysteine sulfinate is decarboxylated by cysteine sulfinate decarboxylase (CSAD) to form hypotaurine, which is then oxidized to taurine. However, evidence supports the existence of an alternative pathway where L-cysteine is oxidized to this compound, which is then directly decarboxylated to taurine. While considered a minor pathway in mammals compared to the cysteine sulfinate route, understanding the this compound pathway is crucial for a complete picture of taurine metabolism and its regulation.

The this compound Pathway for Taurine Biosynthesis

The conversion of this compound to taurine is a single-step decarboxylation reaction catalyzed by cysteine sulfinate decarboxylase (CSAD), also known as sulfoalanine decarboxylase. This enzyme exhibits broader substrate specificity than its name might imply, acting on both L-cysteine sulfinate and this compound.

Figure 1: The this compound Pathway to Taurine.

Quantitative Data on Enzyme Kinetics

The efficiency of the this compound pathway is largely determined by the kinetic parameters of CSAD for its substrate, this compound. Studies on bovine brain CSAD have provided key quantitative data that allow for a comparison with the primary substrate, L-cysteine sulfinate.

| Enzyme | Substrate | Km (mM) | Source |

| Cysteine Sulfinate Decarboxylase (Bovine Brain) | This compound | 0.22 | [1] |

| Cysteine Sulfinate Decarboxylase (Bovine Brain) | L-Cysteine Sulfinate | 0.18 | [1] |

Table 1: Kinetic Parameters of Bovine Brain Cysteine Sulfinate Decarboxylase.

The Michaelis constant (Km) for this compound is only slightly higher than that for L-cysteine sulfinate, suggesting that CSAD can efficiently bind and catalyze the decarboxylation of this compound when it is available.[1]

Regulation of the this compound Pathway

The activity of the this compound pathway is intrinsically linked to the regulation of CSAD. This regulation occurs at both the transcriptional and post-translational levels, ensuring that taurine synthesis is tightly controlled in response to cellular needs and substrate availability.

Transcriptional Regulation

The expression of the CSAD gene is influenced by dietary factors, particularly the intake of protein and sulfur-containing amino acids like methionine. Lower dietary protein levels have been shown to correlate with decreased CSAD activity and mRNA concentrations.

Post-Translational Regulation

In the brain, CSAD activity is modulated by phosphorylation. Protein kinase C (PKC) can phosphorylate and activate CSAD, while protein phosphatase 2C (PrP-2C) is involved in its dephosphorylation and inactivation.[2] This mechanism allows for rapid control of taurine synthesis in response to neuronal activity.[2]

Figure 2: Post-translational regulation of CSAD activity.

Experimental Protocols

Quantification of this compound in Mammalian Tissues by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in biological samples.

Objective: To determine the concentration of this compound in mammalian brain and liver tissue.

Materials:

-

Tissue sample (e.g., rat brain, liver)

-

Homogenization buffer (e.g., 80% methanol)

-

Internal standard (e.g., stable isotope-labeled this compound)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Accurately weigh the frozen tissue sample.

-

Homogenize the tissue in ice-cold homogenization buffer containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Inject the filtered supernatant onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution on a C18 column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

An In-depth Technical Guide on the Enzymatic Conversion of L-cysteine to L-Cysteate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a sulfur-containing amino acid, plays a pivotal role in numerous biological processes, including protein synthesis, detoxification, and the biosynthesis of essential metabolites such as glutathione (B108866) and taurine (B1682933). The intracellular concentration of L-cysteine is tightly regulated to ensure sufficient supply for these processes while preventing the toxicity associated with its accumulation.[1][2] A key step in the catabolism of L-cysteine is its enzymatic oxidation, which initiates its conversion into various downstream products. While the direct enzymatic conversion of L-cysteine to L-cysteate is not a primary metabolic pathway, this guide will delve into the well-established enzymatic conversion of L-cysteine to L-cysteine sulfinic acid, a critical intermediate, and its subsequent metabolic fate, which can include the formation of this compound.

This technical guide provides a comprehensive overview of the core enzymatic steps, detailed experimental protocols for their investigation, and a summary of relevant quantitative data to aid researchers in the fields of biochemistry, drug development, and metabolic studies.

The Central Role of Cysteine Dioxygenase (CDO)

The initial and rate-limiting step in the major catabolic pathway of L-cysteine is its oxidation to L-cysteine sulfinic acid (also known as 3-sulfinoalanine).[3][4] This reaction is catalyzed by the non-heme iron-dependent enzyme, cysteine dioxygenase (CDO; EC 1.13.11.20).[3]

Mechanism of Action

CDO utilizes molecular oxygen to catalyze the addition of two oxygen atoms to the sulfur atom of L-cysteine.[3][4] The enzyme's active site contains a mononuclear iron center coordinated by a 3-histidine facial triad (B1167595), which deviates from the typical 2-His-1-carboxylate facial triad found in many other non-heme iron dioxygenases.[5][6] This unique coordination is believed to influence the activation of dioxygen for the subsequent oxidation of the cysteine thiol group.[5] The reaction mechanism, while still under investigation, is understood to involve the binding of both L-cysteine and dioxygen to the ferrous iron center.[3]

Regulation of Cysteine Dioxygenase Activity

The activity of CDO is intricately regulated to maintain cysteine homeostasis. Unlike many enzymes that are regulated at the transcriptional level, CDO is primarily regulated by protein turnover.[3] High intracellular levels of L-cysteine lead to a significant decrease in the ubiquitination of CDO, thereby protecting it from proteasomal degradation and resulting in increased enzyme levels and activity.[1][7] Conversely, when L-cysteine levels are low, CDO is rapidly ubiquitinated and degraded, thus conserving cysteine for essential functions like protein and glutathione synthesis.[2][7]

Metabolic Fate of L-Cysteine Sulfinic Acid

L-cysteine sulfinic acid is a key branch-point metabolite that can enter two major downstream pathways: the taurine biosynthesis pathway or a pathway leading to the formation of pyruvate (B1213749) and sulfate (B86663).

Taurine Biosynthesis

The primary route for taurine synthesis from L-cysteine sulfinic acid involves its decarboxylation to hypotaurine, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, cysteine sulfinic acid decarboxylase (CSAD; EC 4.1.1.29), also known as sulfinoalanine decarboxylase.[8][9] Hypotaurine is subsequently oxidized to taurine. Notably, CSAD has been shown to also catalyze the decarboxylation of this compound to taurine.[10]

The Formation of this compound

This compound, the sulfonic acid analog of cysteine, can be formed by the further oxidation of L-cysteine sulfinic acid.[11] While this oxidation can occur non-enzymatically, the existence of a specific enzyme catalyzing this conversion in mammals is not well-established. However, the fact that this compound is a substrate for CSAD suggests its potential role as an intermediate in taurine metabolism.[10][12] In some organisms, such as microalgae, this compound is a direct precursor for taurine biosynthesis.[11] In bacteria, pathways for the dissimilation of this compound have been identified.[13]

Quantitative Data on Key Enzymes

For researchers investigating this pathway, understanding the kinetic properties of the involved enzymes is crucial. The following table summarizes available kinetic data for Cysteine Dioxygenase (CDO).

| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Source |

| Rat Cysteine Dioxygenase | L-Cysteine | 2.5 ± 0.4 | 7.5 | 37 | [14] |

| Rat Liver CDO | L-Cysteine | - | 6.1 | - | [15] |

| Bovine Brain CSAD | L-Cysteic Acid | 0.22 | - | - | [16] |

| Bovine Brain CSAD | Cysteine Sulfinic Acid | 0.18 | - | - | [16] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assessment of the key enzyme, cysteine dioxygenase, as well as for the analysis of the reaction products.

Expression and Purification of Recombinant Cysteine Dioxygenase

A common method for obtaining active CDO for in vitro studies is through heterologous expression in Escherichia coli.[14]

Protocol:

-

Cloning: The cDNA encoding for rat liver CDO can be cloned into an expression vector, such as pET, containing an N-terminal polyhistidine (His) tag to facilitate purification.[14]

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[17]

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). The cells are then lysed by sonication or using a French press.[17]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged CDO is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The recombinant CDO is then eluted using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[14]

-

Dialysis and Storage: The eluted fractions containing pure CDO are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C.

Cysteine Dioxygenase Activity Assay

The activity of CDO is typically determined by measuring the formation of L-cysteine sulfinic acid from L-cysteine.[18][19]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 400 µL:

-

62.5 mM MES buffer, pH 6.1[18]

-

0.3 mM Ferrous sulfate (FeSO4)[18]

-

3-5 mM L-cysteine (substrate)[18]

-

0.0625 mM Bathocuproine disulfonate (BCS), a copper chelator to minimize non-enzymatic oxidation of cysteine[18]

-

5 mM Hydroxylamine (to inhibit PLP-dependent enzymes that can degrade the product)[18]

-

Purified CDO enzyme (1-5 µg)[19]

-

-

Reaction Incubation: Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. Initiate the reaction by adding L-cysteine. Incubate at 37°C with shaking for a defined period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 10% (w/v) sulfosalicylic acid (SSA), to precipitate the protein.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant, containing the product L-cysteine sulfinic acid, is collected for HPLC analysis.

HPLC Analysis of L-Cysteine and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for the separation and quantification of L-cysteine, L-cysteine sulfinic acid, and this compound.[15][20]

Protocol:

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is commonly used.[21] For better separation of these polar compounds, a mixed-mode column can also be employed.[20][22]

-

Mobile Phase: A typical mobile phase for the separation of amino acids is a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic solvent such as acetonitrile.[21]

-

Detection: The analytes can be detected by their absorbance in the low UV range (e.g., 200-220 nm).[22] For increased sensitivity and specificity, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can be used.[12]

-

Quantification: The concentration of each compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of L-cysteine, L-cysteine sulfinic acid, and this compound.

Visualizations

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of L-cysteine catabolism.

Caption: Experimental workflow for CDO analysis.

Caption: Regulation of CDO by L-Cysteine levels.

Conclusion

The enzymatic conversion of L-cysteine is a critical metabolic process with significant implications for cellular health and disease. This guide has focused on the well-characterized pathway initiated by cysteine dioxygenase, which converts L-cysteine to L-cysteine sulfinic acid. The subsequent metabolism of this intermediate, including its potential conversion to this compound and its role in taurine biosynthesis, has also been discussed. The provided experimental protocols and quantitative data offer a valuable resource for researchers aiming to investigate this pathway further. Future research should aim to definitively characterize the enzyme(s) responsible for the conversion of L-cysteine sulfinic acid to this compound in mammalian systems and to further elucidate the regulatory networks that govern the flux of L-cysteine through these diverse metabolic routes. This knowledge will be instrumental in developing novel therapeutic strategies for diseases associated with dysregulated cysteine metabolism.

References

- 1. portlandpress.com [portlandpress.com]

- 2. [PDF] Mammalian cysteine metabolism: new insights into regulation of cysteine metabolism. | Semantic Scholar [semanticscholar.org]

- 3. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Cysteine dioxygenase: structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine dioxygenase: structure and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Nutritional Regulation of Cysteine Dioxygenase - CORNELL UNIVERSITY [portal.nifa.usda.gov]

- 8. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Identification and expression of cysteine sulfite decarboxylase genes and their response to hyposalinity stress in Ruditapes philippinarum [frontiersin.org]

- 10. uniprot.org [uniprot.org]

- 11. Cysteic acid - Wikipedia [en.wikipedia.org]

- 12. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterologous expression, purification, and characterization of recombinant rat cysteine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation and modification of an assay procedure for cysteine dioxygenase activity: high-performance liquid chromatography method for measurement of cysteine sulfinate and demonstration of physiological relevance of cysteine dioxygenase activity in cysteine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]